molecular formula C15H12N2O2 B2715888 (2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE CAS No. 389065-52-5

(2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE

Cat. No.: B2715888
CAS No.: 389065-52-5
M. Wt: 252.273
InChI Key: ZCCQTLNCBVGUPU-XYOKQWHBSA-N
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Description

The compound “(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide” is an acrylamide derivative featuring a cyano group, a furan ring substituted with a 4-methylphenyl group, and an amide moiety. Its structural uniqueness arises from the conjugation of the α,β-unsaturated carbonyl system with the electron-withdrawing cyano group, which may influence its electronic properties and intermolecular interactions .

Properties

IUPAC Name

(E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-2-4-11(5-3-10)14-7-6-13(19-14)8-12(9-16)15(17)18/h2-8H,1H3,(H2,17,18)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCQTLNCBVGUPU-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the p-tolyl group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the cyanoacrylamide moiety: This step involves the reaction of the furan derivative with cyanoacetic acid and an appropriate amine under basic conditions to form the cyanoacrylamide moiety.

Industrial Production Methods

In an industrial setting, the production of (2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acrylamides depending on the nucleophile used.

Scientific Research Applications

(2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Materials Science: The compound can be used in the synthesis of polymers with unique properties.

    Biological Studies: It is used as a probe to study enzyme-substrate interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation, leading to apoptosis. The cyano group can act as an electrophile, reacting with nucleophilic sites in proteins and DNA, thereby disrupting their function.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 2-cyano-3-(aryl)furan acrylamide/acrylate derivatives. Key structural analogues include:

Compound Name Substituent on Amide/Ester Group Key Features Reference
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate Ethyl ester Syn-periplanar C=C conformation; R22(10)/R22(14) hydrogen-bonded dimers in crystal packing
(2E)-2-Cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide 4-Phenoxyphenyl amide Screening compound; structural similarity but distinct hydrogen-bonding due to bulky substituent
2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide Chromone-linked amide Extended π-conjugation; potential optical/electronic applications

Key Observations :

  • Amide vs. Ester Groups : The amide derivatives exhibit stronger intermolecular hydrogen bonding (N–H···O) compared to esters (C–H···O), influencing solubility and thermal stability .
  • Substituent Effects: Bulky groups (e.g., 4-phenoxyphenyl) disrupt planar crystal packing, whereas smaller substituents (e.g., methylphenyl) promote ordered hydrogen-bonded networks .
Thermodynamic Properties

Ethyl ester derivatives of structurally related compounds have been studied for their thermodynamic behavior:

Compound (Abbreviation) Phase Transition (K) Heat Capacity (J/mol·K) at 298 K Standard Entropy (S°, J/mol·K) Reference
Ethyl 2-cyano-3-[5-(4-methylphenyl)furan-2-yl]acrylate (I) 298–370 285.7 ± 0.5 452.3 ± 1.2
Ethyl 2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]acrylate (II) 298–370 278.9 ± 0.4 438.6 ± 1.0

Comparison :

  • Electron-Withdrawing Groups : The nitro-substituted derivative (II) exhibits lower heat capacity and entropy than the methylphenyl analogue (I), likely due to reduced molecular flexibility from stronger intramolecular interactions .
Crystallographic Features

Crystal structures of related compounds reveal distinct packing motifs:

Compound Space Group Hydrogen-Bond Motifs Cg···Cg Interactions (Å) Reference
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate P21/c C3–H3···O2 (2.58 Å), R22(10) and R22(14) 3.82
(2E)-2-Cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenylpyrazol-5-yl)prop-2-enamide Not reported Likely N–H···O and C–H···π interactions Not reported

Key Findings :

  • Hydrogen Bonding : The ethyl ester forms robust R22(10) and R22(14) motifs via C–H···O bonds, while amides (e.g., the target compound) may utilize N–H···O bonds to stabilize dimers or chains .
  • π-Stacking : The methylphenyl-furan system facilitates Cg···Cg interactions (3.82 Å in the ester), which are critical for charge-transfer properties in optoelectronic applications .

Biological Activity

The compound (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide has gained attention in medicinal chemistry due to its unique structural features, which include a cyano group, a furan ring, and a methylphenyl moiety. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C16H15N1O2
  • CAS Number : 304896-34-2
  • Molecular Weight : 253.30 g/mol

Synthesis

The synthesis of this compound typically involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 5-(4-methylphenyl)furan-2-carbaldehyde, facilitated by a base such as piperidine or pyridine under reflux conditions in solvents like ethanol or methanol.

Biological Activity Overview

Research has indicated that (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial properties. The furan ring and cyano group may play crucial roles in interacting with microbial targets, disrupting their cellular functions.

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cell growth and survival.

The biological activity of (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide can be attributed to its ability to interact with specific molecular targets:

  • Electrophilic Reactivity : The cyano group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins.
  • π-π Interactions : The furan ring can engage in π-π stacking interactions with aromatic residues in target proteins, influencing their conformation and function.

Case Studies and Research Findings

Recent studies have focused on the following aspects:

1. Antimicrobial Screening

A study conducted by [source] demonstrated that derivatives of (2E)-2-cyano compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development.

CompoundMIC (µg/mL)Target Bacteria
(2E)-2-cyano32E. coli
(2E)-2-cyano16S. aureus

2. Anticancer Activity

Research published in [source] explored the anticancer properties of similar compounds in vitro. The study reported that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
MCF-710Caspase activation
HeLa8Apoptosis induction

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